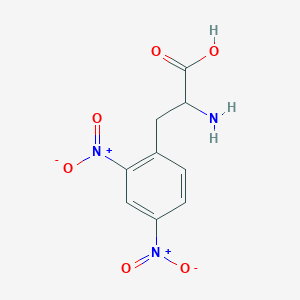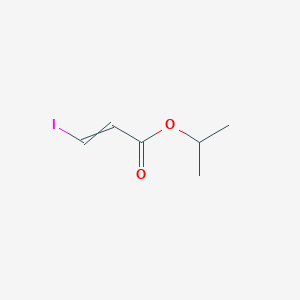![molecular formula C16H18ClNO2 B12497834 2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL is a complex organic compound characterized by the presence of a benzyloxy group, a chlorophenyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL typically involves multiple steps, starting with the preparation of the benzyloxy and chlorophenyl intermediates One common method involves the reaction of 2-(benzyloxy)ethanol with a chlorinating agent to introduce the chlorine atom at the desired position on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce primary amines.
Scientific Research Applications
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with active site residues. This combination of interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Lacks the chlorophenyl and amino groups, making it less versatile in terms of chemical reactivity.
5-Chloro-2-(benzyloxy)aniline: Contains the chlorophenyl and benzyloxy groups but lacks the aminoethanol moiety.
2-(Benzyloxy)-5-chlorophenylacetic acid: Similar structure but with a carboxylic acid group instead of the aminoethanol moiety.
Uniqueness
2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-[(5-chloro-2-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H18ClNO2/c17-15-6-7-16(14(10-15)11-18-8-9-19)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2 |
InChI Key |
XHFNUKUZWHMXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-tert-butyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12497752.png)
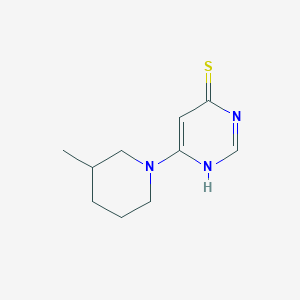
![2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12497770.png)
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
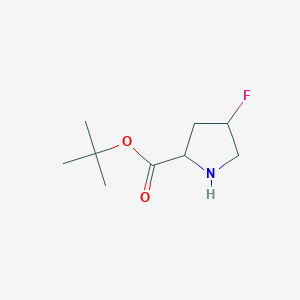
![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)
![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)
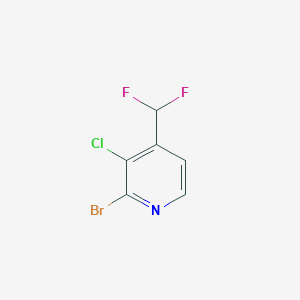
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
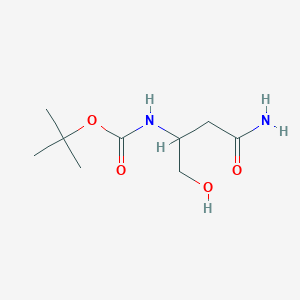
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)
